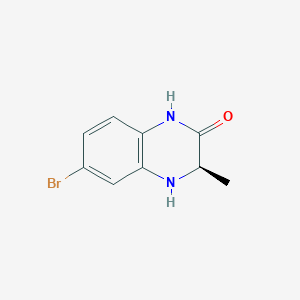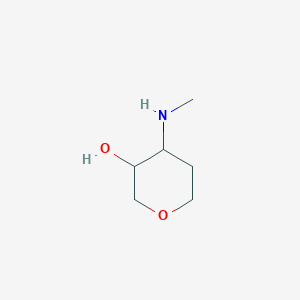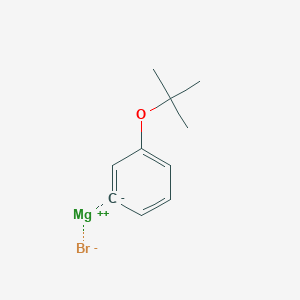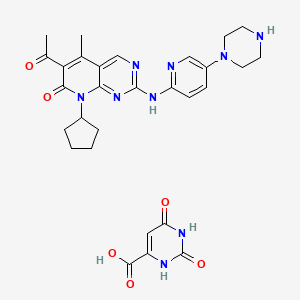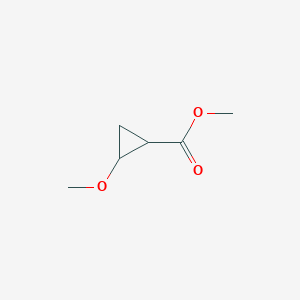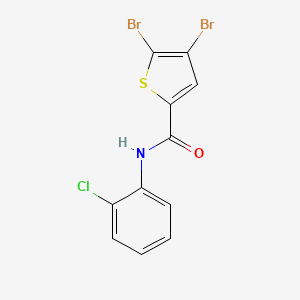
3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylaminoethyl precursor with a tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties .
Scientific Research Applications
3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylaminoethyl group but has a different core structure, leading to different chemical and biological properties.
N,N-Dimethyltryptamine: Another compound with a dimethylaminoethyl group, but with a different overall structure and distinct pharmacological effects.
Uniqueness
3-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydropyrimidin-5-amine is unique due to its tetrahydropyrimidine core, which imparts specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H20N4 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-methyl-2,4-dihydropyrimidin-5-amine |
InChI |
InChI=1S/C9H20N4/c1-11(2)4-5-13-7-9(10)6-12(3)8-13/h6H,4-5,7-8,10H2,1-3H3 |
InChI Key |
QBUIWYZOKOKLLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CC(=C1)N)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


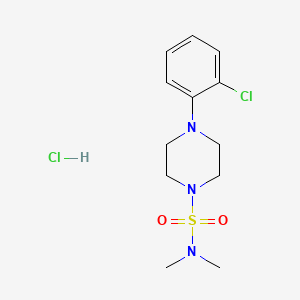

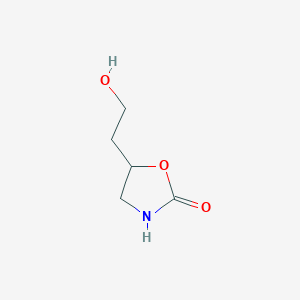

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
